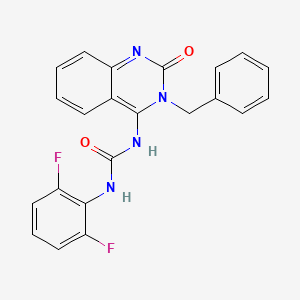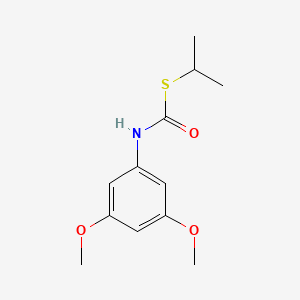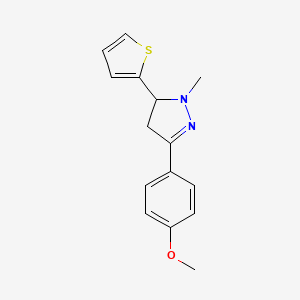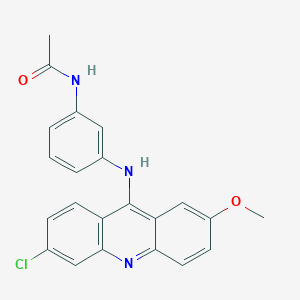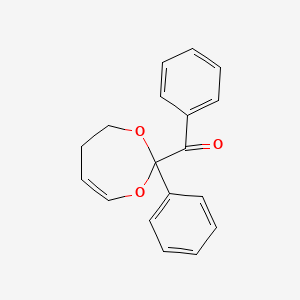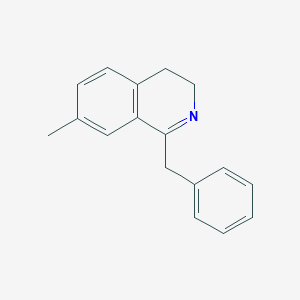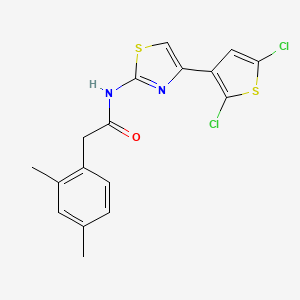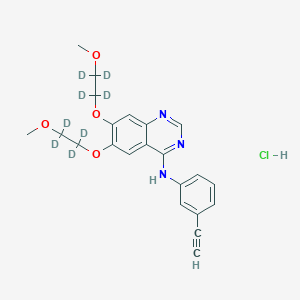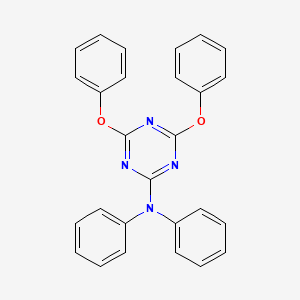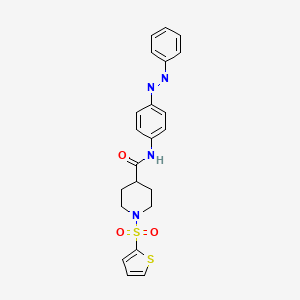
(E)-N-(4-(phenyldiazenyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(4-(phenyldiazenyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(4-(phenyldiazenyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Diazotization Reaction: The synthesis begins with the diazotization of aniline derivatives to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a phenyl derivative to form the phenyldiazenyl group.
Sulfonylation: The thiophene ring is introduced through a sulfonylation reaction, where thiophene-2-sulfonyl chloride reacts with the intermediate compound.
Piperidine Introduction: Finally, the piperidine ring is incorporated through a nucleophilic substitution reaction, forming the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine rings, leading to the formation of sulfoxides and N-oxides.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and N-oxides.
Reduction: Amines.
Substitution: Halogenated or aminated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
- (E)-N-(4-(phenyldiazenyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide can be compared with other azo compounds and sulfonyl-containing piperidines.
Uniqueness:
- The combination of the azo group, thiophene ring, and sulfonyl piperidine makes this compound unique, providing a distinct set of chemical and biological properties.
- Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity due to its specific structural features.
相似化合物的比较
- (E)-N-(4-(phenyldiazenyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide.
- This compound derivatives with different substituents on the aromatic rings.
属性
CAS 编号 |
1007254-97-8 |
|---|---|
分子式 |
C22H22N4O3S2 |
分子量 |
454.6 g/mol |
IUPAC 名称 |
N-(4-phenyldiazenylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C22H22N4O3S2/c27-22(17-12-14-26(15-13-17)31(28,29)21-7-4-16-30-21)23-18-8-10-20(11-9-18)25-24-19-5-2-1-3-6-19/h1-11,16-17H,12-15H2,(H,23,27) |
InChI 键 |
JZGGHXZJOSBPCC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-[4-(dimethylamino)benzylidene]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B14126941.png)
![5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126954.png)
